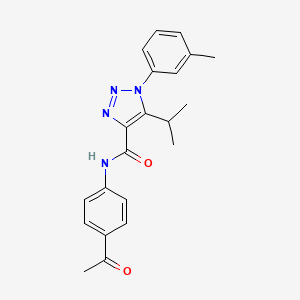

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-13(2)20-19(23-24-25(20)18-7-5-6-14(3)12-18)21(27)22-17-10-8-16(9-11-17)15(4)26/h5-13H,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGNAIHKISXTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 954789-97-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Properties

The compound belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-acetylphenyl and 3-methylphenyl moieties with propan-2-yl and triazole functionalities through various coupling reactions. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxic activity against various cancer cell lines. For instance, a study highlighted that N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed antiproliferative effects comparable to doxorubicin across multiple cell lines . While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Triazoles are also recognized for their antibacterial properties. A review indicated that compounds containing triazole rings exhibited significant antibacterial activity against strains such as E. coli and S. aureus . Given the structural characteristics of this compound, it may possess similar antimicrobial efficacy.

The mechanisms through which triazole derivatives exert their biological effects often involve:

- Inhibition of Enzyme Activity : Many triazoles act by inhibiting key enzymes involved in cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

Key Observations :

- 4-Methylphenyl derivatives (e.g., CAS 951894-20-5) exhibit higher solubility due to the amino group at position 5 but reduced metabolic stability .

Substituent Variations at Position 5

Key Observations :

Carboxamide Group Modifications

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.